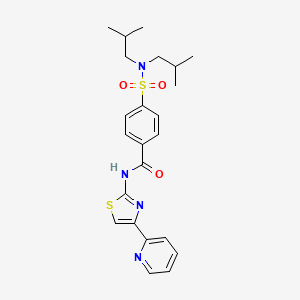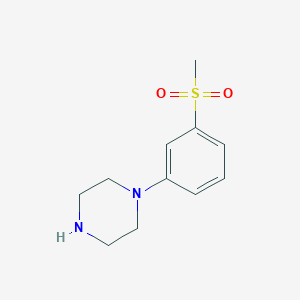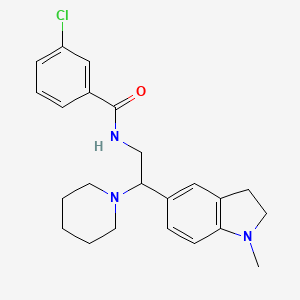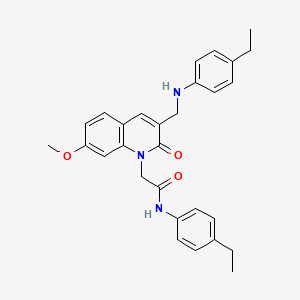
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (5CPT) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of triazoles, a class of heterocyclic compounds that have been widely studied for their various biological activities. 5CPT has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Activity : 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for antimicrobial activity. Some of these compounds exhibit significant inhibition of bacterial and fungal growth, comparable to standard drugs (Purohit et al., 2011).
- Antifungal and Antimicrobial Effects : Derivatives of this compound, specifically 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have shown promising antimicrobial and antifungal activities. The most active compound demonstrated significant antimicrobial and antifungal effects (Safonov & Panasenko, 2022).
Corrosion Inhibition
Corrosion Inhibition in Metal Surfaces
- Mild Steel Corrosion Inhibition : Certain fatty acid triazoles, including derivatives of this compound, have been found effective in inhibiting corrosion of mild steel in acidic environments. They function by forming a protective film on the steel surface (Quraishi & Jamal, 2002).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to interact with various molecular targets, including gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors .
Mode of Action
It has been suggested that the anticonvulsant activity of similar compounds results, at least partially, from their influence on voltage-gated sodium channels (vgscs) . These channels play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity, suggesting that they may modulate neuronal excitability and potentially provide therapeutic benefits in conditions such as epilepsy .
properties
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMRZODAMAXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974880 |
Source


|
| Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5948-09-4 |
Source


|
| Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2474294.png)
![(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2474295.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)


![Methyl 3-(cyclohexylamino)-2-(1H-imidazol-5-yl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2474299.png)

![N-(4-butylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2474303.png)




